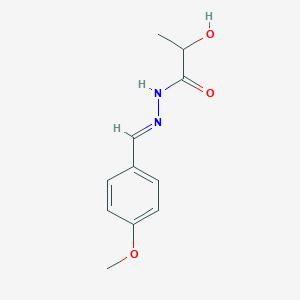
N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as FMTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMTP is a tetrahydrofuran derivative that belongs to the class of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been found to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ease of synthesis and availability. This compound is also relatively stable, making it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One of the areas of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound, which may help in the development of more effective drugs. Additionally, the study of this compound may lead to the discovery of new compounds with similar or improved properties.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-methoxyphenylboronic acid and 2-furylmethyl bromide in the presence of a palladium catalyst. The resulting intermediate product is then treated with tetrahydro-2H-pyran-4-carboxylic acid to obtain this compound. This method of synthesis has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-6-4-14(5-7-15)18(8-11-22-12-9-18)17(20)19-13-16-3-2-10-23-16/h2-7,10H,8-9,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOVZZYAAMFIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)

![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
